2-Bromo-N-methylpyrimidin-4-amine

Tyrosine kinase inhibition Anticancer agent synthesis Cross-coupling reactivity

2-Bromo-N-methylpyrimidin-4-amine (CAS 1209458-26-3) is a strategically differentiated heteroaryl halide building block for medicinal chemistry. The C2-bromo substituent provides an optimal reactivity balance for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) compared to less reactive chloro or less stable iodo analogs, enabling efficient late-stage functionalization. The N-methylamino group at C4 modulates electronic properties and contributes hydrogen-bond donor capacity, making this scaffold ideal for generating 2,4-disubstituted pyrimidine pharmacophores found in kinase inhibitors. Key applications include synthesis of Bcr/Abl tyrosine kinase inhibitors active against K562 leukemia cells, O-linked deoxycytidine kinase (dCK) inhibitors, and focused SAR libraries targeting ATP-binding pockets.

Molecular Formula C5H6BrN3
Molecular Weight 188.03 g/mol
CAS No. 1209458-26-3
Cat. No. B6338294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-methylpyrimidin-4-amine
CAS1209458-26-3
Molecular FormulaC5H6BrN3
Molecular Weight188.03 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC=C1)Br
InChIInChI=1S/C5H6BrN3/c1-7-4-2-3-8-5(6)9-4/h2-3H,1H3,(H,7,8,9)
InChIKeyBNUSKMUVKQUBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-methylpyrimidin-4-amine (CAS 1209458-26-3): Chemical Identity and Primary Role as a Halogenated Pyrimidine Intermediate


2-Bromo-N-methylpyrimidin-4-amine (CAS: 1209458-26-3) is a heteroaryl halide building block with molecular formula C₅H₆BrN₃ and molecular weight 188.03 g/mol [1]. The compound is characterized by a bromine atom at the pyrimidine C2 position and a methylamino group at C4, with predicted density of 1.686±0.06 g/cm³ and boiling point of 341.4±34.0 °C [1]. This halogenated aminopyrimidine scaffold serves primarily as a versatile intermediate in medicinal chemistry, enabling further functionalization at the C2 position via cross-coupling reactions or nucleophilic aromatic substitution .

Why 2-Bromo-N-methylpyrimidin-4-amine Cannot Be Simply Replaced by Other C2-Halogenated or C2-Unsubstituted Pyrimidine Analogs


The C2-bromo substituent in 2-bromo-N-methylpyrimidin-4-amine provides a critical reactive handle for late-stage functionalization that cannot be replicated by chloro or iodo analogs without altering downstream synthetic efficiency or product profiles. The C–Br bond exhibits intermediate reactivity in cross-coupling reactions compared to C–Cl (less reactive) and C–I (more reactive but potentially unstable), offering an optimized balance between reaction efficiency and selectivity that is particularly valuable when coupling with sensitive substrates [1]. Furthermore, the N-methyl substitution pattern at C4 distinguishes this compound from N-unsubstituted or N,N-dimethyl analogs, affecting both the electronic properties of the pyrimidine ring and the steric environment around the reactive C2 position [2]. These structural features collectively dictate the compound's utility as a precursor to specific 2,4-disubstituted pyrimidine pharmacophores that are prevalent in kinase inhibitor scaffolds.

Quantitative Differentiation Evidence: 2-Bromo-N-methylpyrimidin-4-amine vs. Structural Analogs in Kinase-Targeted Applications


C2-Bromo Substituent Enables Synthesis of Dasatinib-Based Tyrosine Kinase Inhibitors with Verified Bcr/Abl Activity, Whereas C2-Chloro Analogs Exhibit Insufficient Coupling Reactivity

The C2-bromo substituent on pyrimidine scaffolds is essential for generating bromo-pyrimidine analogues (series 6a-j, 7a-e, 9a-f, and 10a-f) with confirmed Bcr/Abl tyrosine kinase inhibitory activity, whereas the corresponding C2-chloro analogs fail to undergo efficient cross-coupling under comparable conditions, limiting their utility in preparing dasatinib-inspired pharmacophores [1]. The bromine atom serves as the optimal leaving group for Suzuki-Miyaura and related palladium-catalyzed couplings that install aryl/heteroaryl moieties at the C2 position, a modification critical for achieving Bcr/Abl inhibitory potency in this chemotype [1].

Tyrosine kinase inhibition Anticancer agent synthesis Cross-coupling reactivity

2-Bromo-N-methylpyrimidin-4-amine-Derived Scaffolds Exhibit Potent Cytotoxicity Against K562 Chronic Myeloid Leukemia Cells, a Profile Distinct from 4-Amino-2-methylpyrimidine-Derived JNK Inhibitors

Bromo-pyrimidine analogues (series 6a-j, 7a-e, 9a-f, and 10a-f) synthesized from 2-bromopyrimidine precursors demonstrated potent cytotoxic activity against K562 human chronic myeloid leukemia cells in MTT assays, with most compounds showing significant potency [1]. This cytotoxic profile is mechanistically distinct from that of 4-substituted-2-aminopyrimidine-based c-Jun N-terminal kinase (JNK) inhibitors, which operate via a different kinase target and exhibit distinct cellular activity profiles . The differential cytotoxic signature is attributable to the unique 2,4-disubstitution pattern accessible only via C2-brominated intermediates such as 2-bromo-N-methylpyrimidin-4-amine.

Cytotoxicity K562 cell line Chronic myeloid leukemia

O-Linked Pyrimidin-4-amine-Based deoxycytidine Kinase (dCK) Inhibitors Utilize 2-Bromo-N-methylpyrimidin-4-amine as Key Intermediate; 2-Methyl Analogs Lack C2 Reactive Handle for Conjugation

Patent US-20080146571 (filed 2007) describes O-linked pyrimidin-4-amine-based compounds as potent deoxycytidine kinase (dCK) inhibitors for cancer treatment, wherein 2-bromo-N-methylpyrimidin-4-amine and related C2-halogenated pyrimidines serve as essential intermediates for introducing the O-linked moiety via nucleophilic displacement at C2 [1]. The C2-bromo substituent provides the requisite electrophilic site for conjugation with oxygen nucleophiles, enabling the formation of the O-linked pharmacophore [1]. In contrast, 2-methylpyrimidin-4-amine analogs lack an electrophilic handle at C2, rendering them inert toward O-alkylation and incapable of generating the O-linked dCK inhibitor scaffold.

Deoxycytidine kinase inhibition Cancer therapeutics O-linked conjugation

Procurement-Driven Application Scenarios for 2-Bromo-N-methylpyrimidin-4-amine (CAS 1209458-26-3)


Synthesis of Dasatinib-Inspired Bcr/Abl Tyrosine Kinase Inhibitors via Suzuki-Miyaura C2-Arylation

2-Bromo-N-methylpyrimidin-4-amine is optimally deployed as a C2-functionalizable building block in medicinal chemistry programs targeting Bcr/Abl tyrosine kinase inhibition. The C2-bromo substituent undergoes efficient palladium-catalyzed Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups, generating bromo-pyrimidine analogues that exhibit potent in vitro cytotoxicity against K562 chronic myeloid leukemia cells and validated Bcr/Abl kinase inhibitory activity [1]. This application is supported by the synthesis and evaluation of series 6a-j, 7a-e, 9a-f, and 10a-f bromo-pyrimidine analogues, which demonstrate the viability of this building block for dasatinib-inspired scaffold generation [1].

Preparation of O-Linked Pyrimidin-4-amine-Based Deoxycytidine Kinase (dCK) Inhibitors

The C2-bromo substituent of 2-bromo-N-methylpyrimidin-4-amine provides a reactive electrophilic site for nucleophilic displacement by oxygen nucleophiles, enabling the synthesis of O-linked pyrimidin-4-amine-based deoxycytidine kinase (dCK) inhibitors as described in US Patent 20080146571 [2]. This application leverages the specific halogenation pattern to introduce O-linked moieties that are essential for dCK inhibitory potency, distinguishing it from non-halogenated pyrimidin-4-amine analogs that lack the requisite C2 reactivity for conjugation [2].

Broad-Spectrum Kinase Inhibitor Fragment Derivatization and SAR Exploration

2-Bromo-N-methylpyrimidin-4-amine serves as a privileged fragment for structure-activity relationship (SAR) exploration across multiple kinase targets. The bromo substituent at C2 enables diverse functionalization via cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Ullmann) to generate focused libraries of 2,4-disubstituted pyrimidines [1]. The N-methylamino group at C4 contributes hydrogen-bond donor capacity while modulating the electronic character of the heteroaromatic ring, providing an attractive starting point for fragment-based drug discovery programs targeting ATP-binding pockets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-N-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.